molecular formula C22H22FN3O4 B250834 Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Número de catálogo B250834
Peso molecular: 411.4 g/mol
Clave InChI: MMQCLQVQRXGMHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as PF-06463922, is a novel small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in cytokine signaling pathways. PF-06463922 has shown great potential in the treatment of various autoimmune diseases and inflammatory disorders.

Mecanismo De Acción

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate exerts its therapeutic effect by selectively inhibiting TYK2, which is a key mediator of cytokine signaling pathways. By blocking TYK2 activity, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate prevents the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This leads to a reduction in inflammation and immune cell activation, which are hallmark features of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical and clinical studies. The drug is well-tolerated and has a low risk of adverse effects. In terms of pharmacodynamics, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases and inflammatory disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for laboratory experiments, including its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways. However, the drug has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.

Direcciones Futuras

There are several future directions for research on Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of interest is the development of combination therapies that target multiple cytokine pathways to achieve greater efficacy in the treatment of autoimmune diseases and inflammatory disorders. Another area of interest is the investigation of the long-term safety and efficacy of Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate in large-scale clinical trials. Additionally, further research is needed to elucidate the precise molecular mechanisms of Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate's therapeutic effect and to identify biomarkers that can predict treatment response.

Métodos De Síntesis

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 4-cyano-2-fluorobenzoic acid with propylamine to form the corresponding amide. The amide is then coupled with 4-morpholinobenzoic acid to form the desired product, Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate.

Aplicaciones Científicas De Investigación

Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases and inflammatory disorders, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. The drug has shown promising results in reducing disease activity and improving clinical outcomes in these conditions.

Propiedades

Fórmula molecular

C22H22FN3O4

Peso molecular

411.4 g/mol

Nombre IUPAC

propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H22FN3O4/c1-2-9-30-22(28)18-13-16(4-6-20(18)26-7-10-29-11-8-26)25-21(27)17-5-3-15(14-24)12-19(17)23/h3-6,12-13H,2,7-11H2,1H3,(H,25,27)

Clave InChI

MMQCLQVQRXGMHL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)N3CCOCC3

SMILES canónico

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.